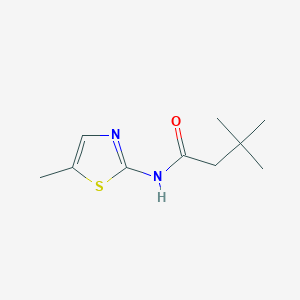

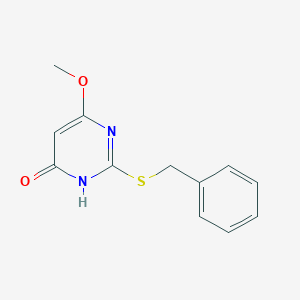

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide” is a compound that contains a thiazole ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their broad applications in different fields . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways . For example, some thiazole derivatives have been found to inhibit the production of certain enzymes, leading to a decrease in the production of harmful substances in the body .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities and lesser side effects

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can have various molecular and cellular effects.

Action Environment

It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other substances, the ph of the environment, and the temperature

実験室実験の利点と制限

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity, its low toxicity, and its ability to cross the blood-brain barrier. However, its limitations include its high cost and the difficulty of synthesizing large quantities of the compound.

将来の方向性

There are several future directions for the study of 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Further research is also needed to determine the optimal dosage and administration route for the compound.

合成法

The synthesis of 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves the reaction of 2-amino-5-methylthiazole with 3,3-dimethylbutyryl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these diseases.

特性

IUPAC Name |

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-7-6-11-9(14-7)12-8(13)5-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFMRKCEQASHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)